Cas no 2168004-65-5 (5-butylpiperidin-3-amine)

5-butylpiperidin-3-amine 化学的及び物理的性質
名前と識別子
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- 5-butylpiperidin-3-amine
- EN300-1476902
- 2168004-65-5
-
- インチ: 1S/C9H20N2/c1-2-3-4-8-5-9(10)7-11-6-8/h8-9,11H,2-7,10H2,1H3
- InChIKey: HYHGIDOAFIPZPJ-UHFFFAOYSA-N
- ほほえんだ: N1CC(CC(CCCC)C1)N
計算された属性
- せいみつぶんしりょう: 156.162648646g/mol
- どういたいしつりょう: 156.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 38Ų
5-butylpiperidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1476902-0.1g |
5-butylpiperidin-3-amine |
2168004-65-5 | 0.1g |
$1068.0 | 2023-06-06 | ||
Enamine | EN300-1476902-1.0g |
5-butylpiperidin-3-amine |
2168004-65-5 | 1g |
$1214.0 | 2023-06-06 | ||
Enamine | EN300-1476902-50mg |
5-butylpiperidin-3-amine |
2168004-65-5 | 50mg |
$1020.0 | 2023-09-29 | ||
Enamine | EN300-1476902-0.5g |
5-butylpiperidin-3-amine |
2168004-65-5 | 0.5g |
$1165.0 | 2023-06-06 | ||
Enamine | EN300-1476902-10000mg |
5-butylpiperidin-3-amine |
2168004-65-5 | 10000mg |
$5221.0 | 2023-09-29 | ||
Enamine | EN300-1476902-1000mg |
5-butylpiperidin-3-amine |
2168004-65-5 | 1000mg |
$1214.0 | 2023-09-29 | ||
Enamine | EN300-1476902-5000mg |
5-butylpiperidin-3-amine |
2168004-65-5 | 5000mg |
$3520.0 | 2023-09-29 | ||
Enamine | EN300-1476902-500mg |
5-butylpiperidin-3-amine |
2168004-65-5 | 500mg |
$1165.0 | 2023-09-29 | ||
Enamine | EN300-1476902-100mg |
5-butylpiperidin-3-amine |
2168004-65-5 | 100mg |
$1068.0 | 2023-09-29 | ||
Enamine | EN300-1476902-0.05g |
5-butylpiperidin-3-amine |
2168004-65-5 | 0.05g |
$1020.0 | 2023-06-06 |
5-butylpiperidin-3-amine 関連文献
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1. Book reviews
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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4. Book reviews
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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6. Back matter
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
5-butylpiperidin-3-amineに関する追加情報
Introduction to 5-butylpiperidin-3-amine (CAS No. 2168004-65-5)
5-butylpiperidin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2168004-65-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperidine derivative features a butyl substituent at the 5-position and an amine group at the 3-position, making it a versatile intermediate in the synthesis of various bioactive molecules. Its structural attributes not only contribute to its reactivity but also enhance its potential applications in drug development.
The piperidine ring is a crucial pharmacophore in many drugs due to its ability to mimic the natural L-proline in biological systems, facilitating interactions with biological targets. The introduction of a butyl group at the 5-position increases the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability. Meanwhile, the amine group at the 3-position provides a site for further functionalization, enabling the attachment of other pharmacophoric elements or for participation in hydrogen bonding interactions.
Recent advancements in medicinal chemistry have highlighted the importance of 5-butylpiperidin-3-amine as a building block for developing novel therapeutic agents. Its unique structural features make it particularly valuable in the design of small-molecule inhibitors targeting enzyme-catalyzed reactions. For instance, studies have demonstrated its utility in creating inhibitors for enzymes involved in metabolic pathways relevant to inflammation and cancer.
In particular, researchers have been exploring 5-butylpiperidin-3-amine as a precursor for kinase inhibitors, which play a critical role in treating various cancers and inflammatory diseases. The butyl-substituted piperidine scaffold allows for optimal binding to ATP-binding pockets of kinases, while the amine group can be modified to enhance selectivity and potency. Preliminary computational studies suggest that this compound can be engineered to exhibit high affinity for specific kinase isoforms, thereby minimizing off-target effects.
The synthesis of 5-butylpiperidin-3-amine typically involves multi-step organic reactions, starting from commercially available piperidine derivatives. Nucleophilic substitution reactions followed by alkylation and functional group transformations are commonly employed to introduce the desired substituents. The synthesis route must be carefully optimized to ensure high yield and purity, as impurities can significantly affect downstream applications.
Quality control and analytical characterization are paramount when handling 5-butylpiperidin-3-amine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm molecular structure and assess purity. These analytical methods provide essential data for regulatory submissions and ensure consistency across batches.
The pharmaceutical industry has shown considerable interest in 5-butylpiperidin-3-amine due to its broad applicability. It serves as a key intermediate in the production of several experimental drugs that are currently undergoing preclinical or clinical evaluations. Its role in generating compounds with enhanced pharmacokinetic properties underscores its importance in modern drug discovery.
Future research directions may focus on exploring derivatives of 5-butylpiperidin-3-amine that exhibit improved pharmacological profiles or reduced toxicity. Additionally, green chemistry principles could be applied to develop more sustainable synthetic routes, reducing environmental impact while maintaining high efficiency.
In conclusion, 5-butylpiperidin-3-amine (CAS No. 2168004-65-5) is a valuable compound with significant potential in pharmaceutical applications. Its unique structural features make it an ideal candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a cornerstone in medicinal chemistry innovation.
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